molecular formula C17H15NO6S2 B13769492 2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 68003-33-8

2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-

Cat. No.: B13769492
CAS No.: 68003-33-8
M. Wt: 393.4 g/mol
InChI Key: LPDSDGMZMLAGJR-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-: is a complex organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a naphthalene ring system substituted with an amino group, a sulfonic acid group, and a sulfonyl group attached to a methylphenyl moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- typically involves multiple steps:

    Nitration and Reduction: The starting material, naphthalene, undergoes nitration to form nitronaphthalene, which is then reduced to form aminonaphthalene.

    Sulfonation: The aminonaphthalene is sulfonated to introduce the sulfonic acid group.

    Sulfonylation: The final step involves the sulfonylation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Sulfide or thiol derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Dye Synthesis: Used as an intermediate in the synthesis of azo dyes.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology:

    Biochemical Studies: Used in the study of enzyme interactions and protein binding due to its sulfonic acid group.

Medicine:

    Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical structure.

Industry:

    Textile Industry: Used in the production of dyes and pigments.

    Polymer Industry: Acts as a monomer or additive in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Protein Binding: The sulfonic acid group can form strong interactions with proteins, affecting their function.

    Pathways: It can modulate biochemical pathways involving sulfonation and desulfonation reactions.

Comparison with Similar Compounds

  • 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
  • 5-Amino-2-naphthalenesulfonic acid

Comparison:

  • Chemical Structure: While similar compounds share the naphthalenesulfonic acid core, the presence of different substituents (e.g., hydroxy, amino, sulfonyl) imparts unique chemical properties.
  • Reactivity: The reactivity of these compounds varies based on the nature and position of the substituents.
  • Applications: Each compound has distinct applications in dye synthesis, pharmaceuticals, and industrial processes, highlighting their uniqueness.

Properties

CAS No.

68003-33-8

Molecular Formula

C17H15NO6S2

Molecular Weight

393.4 g/mol

IUPAC Name

7-amino-4-(4-methylphenyl)sulfonyloxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C17H15NO6S2/c1-11-2-5-14(6-3-11)26(22,23)24-17-10-15(25(19,20)21)9-12-8-13(18)4-7-16(12)17/h2-10H,18H2,1H3,(H,19,20,21)

InChI Key

LPDSDGMZMLAGJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C=CC(=CC3=CC(=C2)S(=O)(=O)O)N

Origin of Product

United States

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